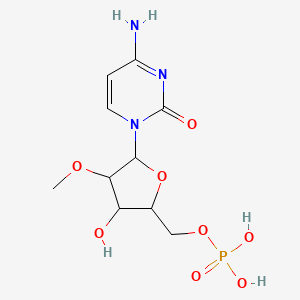

5'-Cytidylic acid, 2'-O-methyl-

Description

BenchChem offers high-quality 5'-Cytidylic acid, 2'-O-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Cytidylic acid, 2'-O-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H16N3O8P |

|---|---|

Molecular Weight |

337.22 g/mol |

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H16N3O8P/c1-19-8-7(14)5(4-20-22(16,17)18)21-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H2,11,12,15)(H2,16,17,18) |

InChI Key |

USRXKJOTSNCJMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O |

Origin of Product |

United States |

The Essential Guide to 2'-O-methylated Cytidine: From Discovery to Functional Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of epitranscriptomics, the subtle modification of RNA molecules orchestrates a symphony of cellular processes. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm) of the ribose moiety stands out as a prevalent and functionally critical alteration. This guide focuses specifically on 2'-O-methylated cytidine (Cm), a modification implicated in a wide array of biological phenomena, from the fine-tuning of ribosome function to the modulation of therapeutic oligonucleotides. As Senior Application Scientists, we aim to provide not just a compilation of facts, but a cohesive narrative that elucidates the discovery, biochemical characterization, and functional implications of this pivotal RNA modification. We will delve into the causality behind experimental choices, offering a trustworthy and authoritative resource for both seasoned researchers and newcomers to the field.

Introduction: The Significance of 2'-O-methylation in the RNA World

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar is a widespread post-transcriptional modification found in a diverse range of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2] This seemingly minor alteration has profound consequences for the structure, stability, and function of RNA.[2] 2'-O-methylation enhances the thermal stability of RNA duplexes, provides resistance against nuclease degradation, and influences RNA-protein interactions.[][4]

The discovery of 2'-O-methylated cytidine has been a gradual process, built upon decades of research into the chemical composition of RNA. Early studies in the 1960s identified various methyl-substituted nucleosides in the ribosomal and soluble RNA of Escherichia coli, laying the groundwork for the appreciation of RNA as a functionally modified molecule.[5] Subsequent research in isolated rat liver nuclei demonstrated the enzymatic incorporation of methyl groups into adenosine, guanosine, uridine, and cytidine at the 2'-O-position of the ribose, confirming this modification as a fundamental aspect of eukaryotic RNA metabolism.[5][6]

The Enzymatic Machinery of 2'-O-methylation

The installation of the 2'-O-methyl group onto cytidine, and other nucleotides, is primarily carried out by two distinct enzymatic systems:

-

Guide RNA-dependent modification: In eukaryotes, the majority of 2'-O-methylation events in rRNA and snRNA are directed by box C/D small nucleolar ribonucleoproteins (snoRNPs).[7][8] These complexes consist of a guide RNA (snoRNA) and a set of core proteins, including the methyltransferase fibrillarin.[2] The snoRNA utilizes a short antisense element to specifically base-pair with the target RNA, positioning the catalytic subunit to methylate the designated nucleotide.[8]

-

Standalone methyltransferases: A number of protein-only enzymes can also catalyze 2'-O-methylation without the need for a guide RNA.[7] For instance, the human tRNA methyltransferase FTSJ1 is responsible for the 2'-O-methylation of specific cytidines within the anticodon loop of tRNAs, a modification crucial for proper translation.[4] Mutations in the FTSJ1 gene have been linked to non-syndromic X-linked intellectual disability.[4]

The following diagram illustrates the guide RNA-dependent mechanism of 2'-O-methylation.

Caption: snoRNP-mediated 2'-O-methylation workflow.

Biochemical Characterization and Functional Roles of 2'-O-methylated Cytidine

The presence of a methyl group at the 2'-position of the ribose confers distinct physicochemical properties to cytidine, leading to a range of functional consequences.

Structural Stabilization

2'-O-methylation enhances the conformational rigidity of the ribose moiety, favoring the C3'-endo conformation characteristic of A-form RNA helices.[1][9] This stabilization contributes to the overall structural integrity of RNA molecules, which is particularly important for highly structured RNAs like rRNA and tRNA.[9] The increased stability also renders the phosphodiester backbone more resistant to both enzymatic and alkaline hydrolysis.[10]

Regulation of Translation

Within the ribosome, 2'-O-methylations of rRNA play a critical role in fine-tuning its conformation and regulating translation.[11] These modifications can influence ribosome dynamics and are essential for efficient and accurate protein synthesis.[11] For example, the 2'-O-methylation of cytidine at position 1402 in the 16S rRNA of E. coli, catalyzed by the enzyme RsmI, is necessary for efficient translation initiation.[12][13]

tRNA Function and Stability

In tRNA, 2'-O-methylation of cytidine, particularly at the wobble position of the anticodon, is crucial for accurate decoding of mRNA codons.[14] This modification can also protect tRNA from endonucleolytic cleavage under stress conditions.[14] The cooperative action of a nucleolar (SNORD97) and a Cajal body-specific (SCARNA97) box C/D RNP has been shown to direct the 2'-O-methylation of the wobble cytidine in human elongator tRNAMet(CAT).[14]

Immune Evasion by Viruses

Viruses have evolved to utilize 2'-O-methylation as a mechanism to evade the host's innate immune system.[10] By modifying their RNA genomes, viruses can mimic host RNA and avoid recognition by pattern recognition receptors that would otherwise trigger an antiviral response.[10] This strategy is employed by viruses such as HIV and SARS-CoV-2.[10]

Methodologies for the Detection and Characterization of 2'-O-methylated Cytidine

The identification and quantification of 2'-O-methylated cytidine within RNA sequences have been a significant challenge, driving the development of a variety of analytical techniques.

Classical Biochemical Methods

Early methods for detecting 2'-O-methylation relied on the resistance of the modified phosphodiester bond to alkaline hydrolysis.[10] This property allows for the selective enrichment of 2'-O-methylated fragments for further analysis.[10] Other classical techniques include two-dimensional thin-layer chromatography (2D-TLC) and RNA fingerprinting.[15]

Primer Extension-Based Assays

A widely used method for site-specific detection of 2'-O-methylation is the primer extension assay.[16] At low concentrations of deoxynucleoside triphosphates (dNTPs), reverse transcriptase tends to pause or stop at 2'-O-methylated nucleotides.[10][16] By comparing the primer extension products at low and high dNTP concentrations, the positions of 2'-O-methylation can be mapped.[16]

The following diagram outlines the workflow for primer extension-based detection of 2'-O-methylation.

Caption: Primer extension detection of 2'-O-methylation.

High-Throughput Sequencing Approaches

The advent of next-generation sequencing has revolutionized the study of RNA modifications. Several methods have been developed for the transcriptome-wide mapping of 2'-O-methylation sites.

-

RiboMeth-seq: This technique leverages the resistance of 2'-O-methylated sites to alkaline hydrolysis.[1] RNA is fragmented by limited alkaline hydrolysis, and the resulting fragments are sequenced. 2'-O-methylated sites are identified as gaps in sequencing coverage.[1]

-

2'-OMe-Seq: This method is based on the reverse transcriptase stalling phenomenon at low dNTP concentrations.[10] By comparing sequencing libraries prepared under low and high dNTP conditions, 2'-O-methylation sites can be identified.[10]

-

Nanopore Direct RNA Sequencing: This cutting-edge technology allows for the direct detection of RNA modifications, including 2'-O-methylation, as the RNA molecule passes through a nanopore.[10] The modification causes a characteristic change in the electrical current, enabling its identification and quantification at single-molecule resolution.[10]

Computational Prediction

In addition to experimental methods, computational approaches have been developed to predict 2'-O-methylation sites based on sequence and structural features of the RNA.[17] These methods can serve as a valuable tool to guide experimental validation.[17]

Synthesis and Therapeutic Applications of 2'-O-methylated Cytidine

The unique properties of 2'-O-methylated cytidine have made it a valuable component in the design of therapeutic oligonucleotides.

Chemical Synthesis of 2'-O-methylated Cytidine Phosphoramidites

The incorporation of 2'-O-methylated cytidine into synthetic RNA oligonucleotides requires the chemical synthesis of the corresponding phosphoramidite building block.[18][19] This process involves multiple protection and deprotection steps to ensure the correct and efficient synthesis of the desired modified RNA sequence.[19][20] The development of robust synthetic routes for 2'-O-methylated cytidine and other modified nucleoside phosphoramidites has been crucial for advancing the field of RNA therapeutics.[21]

Applications in Antisense Oligonucleotides and RNAi

2'-O-methylation is a common modification used in antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[][22] The increased nuclease resistance and enhanced binding affinity conferred by this modification improve the stability and efficacy of these therapeutic agents.[][22]

The table below summarizes the key properties and applications of 2'-O-methylated cytidine.

| Property | Description | Application |

| Increased Stability | Enhanced resistance to nuclease degradation and alkaline hydrolysis.[][10] | Improved in vivo stability of therapeutic oligonucleotides.[22] |

| Enhanced Binding Affinity | Increased thermal stability of RNA:RNA duplexes.[] | Stronger and more specific binding of antisense oligonucleotides to their target mRNA.[22] |

| Structural Rigidity | Favors the A-form helical conformation of RNA.[1][9] | Contributes to the proper folding and function of structured RNAs like rRNA and tRNA.[11][14] |

| Immune Evasion | Mimics host RNA to avoid detection by the innate immune system.[10] | Potential for developing less immunogenic RNA-based therapeutics. |

Future Directions and Concluding Remarks

The study of 2'-O-methylated cytidine and other RNA modifications is a rapidly evolving field. While significant progress has been made in understanding its biogenesis, distribution, and function, many questions remain. The continued development of sensitive and high-throughput analytical methods will be essential for uncovering the full extent of the "epitranscriptome" and its role in health and disease.

The dynamic nature of RNA modifications suggests a complex regulatory network that fine-tunes gene expression in response to cellular and environmental cues. A deeper understanding of the "writers," "erasers," and "readers" of 2'-O-methylated cytidine will undoubtedly reveal new layers of biological control and provide novel targets for therapeutic intervention. This guide serves as a foundational resource, empowering researchers to explore the multifaceted world of 2'-O-methylated cytidine and its profound impact on the landscape of RNA biology.

References

-

2'-O-methylation - Wikipedia. [Link]

-

What Is 2'-O-Methylation and How to Detect It - CD Genomics. [Link]

-

2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC - NIH. [Link]

-

RNA 2′-O-Methylation (Nm) Modification in Human Diseases - MDPI. [Link]

-

Synthesis and multiple incorporations of 2 -O-methyl-5 - University of Cambridge. [Link]

-

Ribosomal RNA 2'-O-methylations regulate translation by impacting ribosome dynamics. [Link]

-

(PDF) 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. [Link]

-

Synthesis and Multiple Incorporations of 2′‐O‐Methyl‐5‐hydroxymethylcytidine, 5‐Hydroxymethylcytidine and 5‐Formylcytidine Monomers into RNA Oligonucleotides - PMC. [Link]

-

A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC. [Link]

-

2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]

-

Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific. [Link]

-

16S rRNA (cytidine1402-2'-O)-methyltransferase - Wikipedia. [Link]

-

Identifying 2'-O-methylationation sites by integrating nucleotide chemical properties and ... - PubMed. [Link]

-

Conformational Rigidity of N4-Acetyl-2′-O-methylcytidine Found in tRNA of Extremely Thermophilic Archaebacteria (Archaea) - Taylor & Francis. [Link]

-

Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - Huaren Science. [Link]

-

Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC. [Link]

-

A new method for detecting sites of 2′-O-methylation in RNA molecules - ResearchGate. [Link]

-

Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific. [Link]

-

2′-O-Methylation of Adenosine, Guanosine, Uridine, and Cytidine in RNA of Isolated Rat Liver Nuclei - PMC. [Link]

-

Novel dual methylation of cytidines in the RNA of mammals - RSC Publishing. [Link]

-

Functional Characterization of 2′-O-Methylation and Pseudouridylation Guide RNAs. [Link]

-

EC 2.1.1.198 - IUBMB Nomenclature. [Link]

-

Cooperative 2′-O-methylation of the wobble cytidine of human elongator tRNAMet(CAT) by a nucleolar and a Cajal body-specific box C/D RNP - PMC. [Link]

-

2′-O-Methylation of Adenosine, Guanosine, Uridine, and Cytidine in RNA of Isolated Rat Liver Nuclei | PNAS. [Link]

Sources

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]

- 4. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]

- 5. 2′-O-Methylation of Adenosine, Guanosine, Uridine, and Cytidine in RNA of Isolated Rat Liver Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 8. Functional Characterization of 2′-O-Methylation and Pseudouridylation Guide RNAs | Springer Nature Experiments [experiments.springernature.com]

- 9. tandfonline.com [tandfonline.com]

- 10. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 11. biorxiv.org [biorxiv.org]

- 12. 16S rRNA (cytidine1402-2'-O)-methyltransferase - Wikipedia [en.wikipedia.org]

- 13. EC 2.1.1.198 [iubmb.qmul.ac.uk]

- 14. Cooperative 2′-O-methylation of the wobble cytidine of human elongator tRNAMet(CAT) by a nucleolar and a Cajal body-specific box C/D RNP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]

- 16. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identifying 2'-O-methylationation sites by integrating nucleotide chemical properties and nucleotide compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 19. Synthesis and Multiple Incorporations of 2′‐O‐Methyl‐5‐hydroxymethylcytidine, 5‐Hydroxymethylcytidine and 5‐Formylcytidine Monomers into RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 22. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

The Physicochemical and Mechanistic Blueprint of 2'-O-Methylcytidine 5'-Monophosphate in RNA Therapeutics

Executive Summary

As a Senior Application Scientist in oligonucleotide development, I frequently encounter the profound impact that a single atomic substitution can have on the pharmacokinetic and pharmacodynamic profiles of an RNA therapeutic. 2'-O-methylcytidine 5'-monophosphate (2'-OMe-CMP) represents one of the most critical naturally occurring, yet therapeutically leveraged, nucleotide modifications[1]. By replacing the 2'-hydroxyl group of the ribose ring with a methoxy group, we fundamentally alter the molecule's steric bulk, electronegativity, and hydrogen-bonding capacity. This guide dissects the physicochemical properties of 2'-OMe-CMP, the causality behind its stabilizing effects, and the rigorous analytical protocols required for its characterization.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of 2'-OMe-CMP is non-negotiable for formulation and analytical method development. The addition of the methyl group slightly increases the lipophilicity of the sugar moiety compared to unmodified cytidine, while the 5'-phosphate group ensures high aqueous solubility at physiological pH[2].

Table 1: Core Physicochemical Properties of 2'-OMe-CMP

| Property | Value / Description |

| Chemical Name | 2'-O-methylcytidine 5'-monophosphate |

| Synonyms | 2'-OMe-CMP; 2'-O-methyl-5'-cytidylic acid |

| Molecular Formula | C₁₀H₁₆N₃O⻡P[2] |

| Molecular Weight | 337.22 g/mol [2] |

| Exact Mass | 337.0675 Da[2] |

| Computed XLogP3 | -2.9[2] |

| Topological Polar Surface Area | 164 Ų[2] |

| pKa (Cytosine N3) | ~4.3 (Protonated under acidic conditions) |

| pKa (Phosphate) | pKa₁ ≈ 1.0, pKa₂ ≈ 6.3 |

Mechanistic Causality: Why 2'-O-Methylation Matters

In drug development, we do not merely observe biological effects; we exploit their underlying physical chemistry. The integration of 2'-OMe-CMP into an RNA backbone drives three critical therapeutic outcomes:

A. Abrogation of Nucleophilic Attack (Chemical Stability)

Unmodified RNA is inherently unstable due to the 2'-hydroxyl (-OH) group, which acts as an internal nucleophile. Under basic conditions or in the presence of ubiquitous RNases, the 2'-OH attacks the adjacent 3'-phosphodiester bond, forming a 2',3'-cyclic phosphate intermediate and cleaving the RNA backbone. By masking this position with a methyl group, 2'-OMe-CMP completely removes the nucleophile, rendering the internucleotide linkage highly resistant to chemical and enzymatic hydrolysis[1].

B. Stereoelectronic Pre-organization (Thermodynamic Stability)

The electronegative oxygen of the 2'-methoxy group exerts a strong gauche effect with the ring oxygen (O4'). This stereoelectronically forces the ribose ring into a C3'-endo (North) conformation. When incorporated into an oligonucleotide, this pre-organizes the strand into a rigid A-form helical geometry. Consequently, the entropic penalty of binding to a target mRNA is reduced, significantly increasing the melting temperature (Tm) and target affinity.

C. Immune Evasion (Biological Stealth)

Exogenous unmodified RNA is rapidly detected by endosomal Toll-like receptors (TLR7 and TLR8), triggering a robust interferon response. 2'-O-methylation is a hallmark of endogenous mammalian mRNA. Incorporating 2'-OMe-CMP acts as a "self" molecular signature, sterically clashing with the binding pockets of TLR sensors and effectively silencing off-target immunogenicity[1].

Mechanistic pathways translating the physicochemical properties of 2'-OMe-CMP into therapeutic efficacy.

Analytical Characterization Protocols

To ensure batch-to-batch consistency and verify modification efficiency, rigorous analytical quantification is required. The following protocols detail a self-validating LC-MS/MS workflow for the absolute quantification of 2'-O-methylcytidine from synthetic or biological RNA pools.

Protocol 1: Enzymatic Hydrolysis of RNA to Single Nucleosides

Causality Check: RNA must be completely digested to single nucleosides prior to LC-MS/MS to avoid ionization suppression and complex multimeric spectra.

-

Denaturation: Resuspend 1-5 µg of purified RNA in 10 µL of RNase-free water. Heat at 95°C for 3 minutes, then immediately snap-cool on ice to eliminate secondary structures.

-

Endonucleolytic Cleavage: Add 1 µL of Nuclease P1 (1 U/µL) and 1 µL of 10X Ammonium Acetate buffer (pH 5.3). Incubate at 42°C for 2 hours. (Note: Nuclease P1 cleaves single-stranded RNA into 5'-monophosphates).

-

Dephosphorylation: Adjust the pH by adding 1 µL of 10X FastAP buffer (pH 8.0) and 1 µL of Alkaline Phosphatase (1 U/µL). Incubate at 37°C for 1 hour to convert 5'-monophosphates (like 2'-OMe-CMP) into their respective nucleosides (2'-O-methylcytidine)[3].

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile. Centrifuge at 15,000 x g for 10 minutes. Extract the supernatant, dry under vacuum, and reconstitute in 20 µL of 0.1% formic acid in water[4].

Protocol 2: UHPLC-MS/MS (DMRM) Quantification

Causality Check: Isomeric nucleosides (e.g., 2'-O-methylcytidine vs. 3-methylcytidine vs. 5-methylcytidine) cannot be distinguished by intact mass alone. Dynamic Multiple Reaction Monitoring (DMRM) targeting the specific loss of the modified ribose is mandatory[3].

-

Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase UHPLC column (e.g., 1.9 µm, 2.1 x 100 mm).

-

Mobile Phase Gradient: Use Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Run a gradient from 1% B to 15% B over 10 minutes at a flow rate of 0.3 mL/min[4].

-

Mass Spectrometry Parameters (Positive ESI):

-

Precursor Ion (Q1): 258.1 m/z (Protonated 2'-O-methylcytidine, [M+H]⁺).

-

Product Ion (Q3): 112.1 m/z (Protonated cytosine base, resulting from the neutral loss of the 146 Da 2'-O-methylribose moiety).

-

Collision Energy (CE): ~15-20 eV.

-

-

Validation: Co-inject a heavy-isotope internal standard (e.g., ¹³C, ¹⁵N-labeled cytidine) to normalize matrix effects and ensure absolute quantification accuracy[3].

End-to-end analytical workflow for the LC-MS/MS quantification of 2'-O-methylcytidine.

Conclusion

The strategic utilization of 2'-OMe-CMP is a masterclass in applied physical chemistry. By understanding the precise steric and stereoelectronic alterations induced by the 2'-methoxy group, researchers can rationally design RNA therapeutics with optimized half-lives, enhanced target affinities, and silenced immunogenic profiles. The analytical workflows provided herein ensure that these modifications can be tracked, validated, and scaled with uncompromising scientific integrity.

References

-

[2] Title: poly(2'-O-methylcytidylic acid) | C10H16N3O8P | CID 3080744 - PubChem Source: nih.gov URL:

-

[1] Title: A new role for PHYHD1 and related dioxygenases: demethylation of 2'-O-methylated nucleosides Source: oup.com URL:

-

[4] Title: Structural and functional characterization of CspR, a 2'-O-methyltransferase acting on wobble position within tRNA Source: oup.com URL:

-

[3] Title: Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry Source: nih.gov URL:

Sources

A Technical Guide to the Role of 2'-O-methylcytidine in RNA Stability: Mechanisms, Functions, and Methodologies

Executive Summary: Post-transcriptional modifications of RNA, collectively known as the "epitranscriptome," represent a critical layer of gene regulation. Among the more than 170 known modifications, 2'-O-methylation (Nm)—the addition of a methyl group to the 2' hydroxyl of the ribose sugar—is a widespread and functionally significant alteration found in virtually all classes of RNA.[1] This guide focuses specifically on 2'-O-methylcytidine (Cm), providing an in-depth examination of its fundamental role in enhancing RNA stability. We will explore the chemical principles and enzymatic machinery that underpin Cm's stabilizing effects, dissect its functional consequences across different RNA species, and present detailed methodologies for its detection and the assessment of its impact on RNA half-life. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the mechanisms of RNA stability for basic research and therapeutic innovation.

Chapter 1: The Chemical Foundation of RNA Stability: An Introduction to 2'-O-methylcytidine (Cm)

RNA is an inherently transient molecule, a feature essential for the dynamic control of gene expression. Its susceptibility to degradation is largely due to the presence of the 2'-hydroxyl (2'-OH) group on the ribose sugar. This group can act as an internal nucleophile, attacking the adjacent phosphodiester bond and leading to strand cleavage—a process accelerated by both enzymes (nucleases) and alkaline conditions.[2][3]

2'-O-methylation is a chemical modification that directly addresses this vulnerability.[4][5] By converting the reactive 2'-hydroxyl into a chemically inert 2'-O-methyl (2'-OCH₃) ether group, this modification fundamentally alters the properties of the nucleotide.[4]

The primary consequences of this modification are:

-

Steric Shielding: The methyl group physically blocks the access of nuclease enzymes to the phosphodiester backbone, providing a powerful shield against enzymatic degradation.[3][5][6]

-

Conformational Rigidity: 2'-O-methylation favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. This pre-organization enhances the thermodynamic stability of RNA duplexes and structured regions, making the molecule less flexible and less prone to denaturation or hydrolysis.[5][7][8]

-

Increased Hydrophobicity: The addition of a methyl group increases the local hydrophobicity of the RNA molecule, which can influence its interactions with proteins and its overall structural dynamics.[5][6]

Collectively, these effects render RNA molecules containing Cm significantly more stable than their unmodified counterparts, prolonging their cellular lifespan and functional activity.[3]

Chapter 2: The Writers: Key Methyltransferases Catalyzing Cm Formation

The precise placement of Cm is not random; it is catalyzed by a specific set of enzymes known as RNA methyltransferases. These "writer" enzymes ensure that methylation occurs at the correct nucleotide within the correct RNA target.

Fibrillarin (FBL): The snoRNA-Guided Workhorse

Fibrillarin (FBL) is the primary enzyme responsible for 2'-O-methylation in ribosomal RNA (rRNA) and small nuclear RNA (snRNA).[1][5] FBL does not act alone but is a core component of a small nucleolar ribonucleoprotein (snoRNP) complex. Within this complex, a C/D box small nucleolar RNA (snoRNA) serves as a guide, using antisense base-pairing to direct FBL to a specific nucleotide on the target RNA, ensuring site-specific methylation.[9] While its main substrates are non-coding RNAs, recent studies have demonstrated that FBL can also methylate internal sites on messenger RNA (mRNA), where it plays a crucial role in promoting mRNA stability.[10][11]

FTSJ1: A Specialist in tRNA Modification

FTSJ1 is a conserved RNA methyltransferase critical for modifying transfer RNA (tRNA).[12][13] It specifically catalyzes 2'-O-methylation at position 32 (Cm32) and the wobble position 34 in the anticodon loop of several tRNAs, most notably tRNAPhe(GAA).[13][14][15][16] The proper modification of these positions is essential for accurate decoding of codons and overall translational fidelity.[12][14] Loss-of-function mutations in the FTSJ1 gene are directly linked to non-syndromic X-linked intellectual disability (XLID), highlighting the critical importance of its function in neuronal development.[12][13][15]

Table 1: Key 2'-O-methylcytidine Methyltransferases and Their Targets

| Enzyme | Primary RNA Targets | Cellular Location | Guiding Mechanism | Key Biological Function |

| Fibrillarin (FBL) | rRNA, snRNA, mRNA | Nucleolus | C/D box snoRNA-guided | Ribosome biogenesis, splicing, mRNA stability |

| FTSJ1 | tRNA (e.g., tRNAPhe) | Nucleus, Cytoplasm | Direct recognition (with WDR6 cofactor) | Codon decoding fidelity, translational efficiency |

| CMTR1/CMTR2 | mRNA 5' Cap | Nucleus | Cap-binding complex association | mRNA stability, translation initiation, immune evasion |

Chapter 3: Mechanism of Action: How Cm Confers Stability and Modulates Function

The biological impact of Cm extends beyond simple protection from degradation. The presence of this modification can profoundly influence an RNA molecule's lifecycle and function.

Enhancing RNA Half-Life

The most direct consequence of Cm is an increase in RNA stability. By fortifying the RNA backbone against nuclease attack, Cm extends the half-life of the molecule. This has been demonstrated for mRNAs, where FBL-mediated internal methylation leads to higher transcript abundance.[10][11] This stabilization is a powerful mechanism for post-transcriptional upregulation of gene expression, particularly for genes involved in sustained cellular processes or stress responses.[8]

Modulating Translation

While Cm enhances stability, its effect on translation is more complex. In tRNA, Cm in the anticodon loop is crucial for efficient and accurate translation.[14] The absence of these modifications in individuals with FTSJ1 mutations leads to reduced translation of specific codons, impairing the synthesis of proteins essential for neuronal function.[14]

Conversely, when Cm is present within the coding sequence (CDS) of an mRNA, it can act as a brake on translation. The methyl group can sterically interfere with the ribosome's decoding center, disrupting the interaction between the mRNA codon and the tRNA anticodon.[17][18] This slows the rate of translation elongation, suggesting that Cm can fine-tune protein output not only by controlling RNA levels but also by modulating the efficiency of its translation.[18]

Caption: Logical flow of Cm's dual impact on gene expression.

Chapter 4: A Practical Guide to Investigating Cm

Studying the role of Cm requires a multi-faceted approach involving the precise mapping of modification sites and the functional assessment of RNA stability.

High-Resolution Mapping of Cm Sites using Nm-seq

Nm-seq (2'-O-methylation sequencing) is a powerful chemical-based method for mapping Nm sites, including Cm, with single-base resolution.[6][19][20] It leverages the fact that the vicinal diol of a 2'-OH group can be oxidized by sodium periodate, while the 2'-O-methyl group is resistant. This differential reactivity allows for the selective removal of unmodified nucleotides.

Caption: Experimental workflow for Nm-seq.

-

RNA Fragmentation: Isolate total RNA or poly(A)-selected mRNA. Fragment the RNA to an average size of ~100 nucleotides using alkaline hydrolysis or enzymatic methods.

-

Iterative Degradation:

-

Oxidation: Treat fragmented RNA with sodium periodate (NaIO₄). This oxidizes the 2',3'-diol at the 3' terminus of fragments with a 2'-OH, leaving 2'-O-methylated ends untouched.

-

Beta-Elimination: Induce elimination with an amine catalyst (e.g., lysine). This removes the oxidized nucleotide, shortening the fragment by one base.

-

Dephosphorylation: Remove the resulting 3'-phosphate using a phosphatase to prepare the new 3' end for the next cycle.

-

Repeat: Perform multiple cycles of this process to progressively degrade RNA fragments from the 3' end until a resistant Nm nucleotide is reached.

-

-

Blocking of Unmodified Fragments: Perform a final oxidation-elimination step without dephosphorylation. This leaves a 3'-phosphate on any remaining fragments with a 2'-OH end, effectively blocking them from subsequent ligation.

-

Adaptor Ligation: Ligate a 3' sequencing adaptor. This ligation will occur efficiently only on fragments that terminated with a 2'-O-methylated nucleotide (which were protected from the final blocking step).

-

Library Preparation: Perform reverse transcription, 5' adaptor ligation, and PCR amplification to generate a sequencing library.

-

Sequencing and Analysis: Sequence the library on a high-throughput platform. The 5' ends of the sequencing reads correspond to the nucleotide immediately downstream of the Cm site. Mapping these read-start positions to the transcriptome reveals the precise locations of Cm.

Quantifying RNA Stability with Pulse-Chase Sequencing

To directly measure the effect of Cm on RNA stability, a pulse-chase experiment is the gold standard.[21][22] This method tracks the decay of a specific cohort of RNA over time. Modern approaches use non-radioactive metabolic labels like 5-Bromouridine (5-BrU).[23][24]

Caption: Workflow for 5-BrU Pulse-Chase Sequencing (BRIC-seq).

-

Pulse: Culture cells in media supplemented with 5-Bromouridine (e.g., 100-200 µM) for a defined period (e.g., 12-24 hours).[23] During this "pulse," newly transcribed RNA will incorporate 5-BrU instead of uridine.

-

Chase: Remove the 5-BrU-containing media, wash the cells, and replace it with fresh media containing a high concentration of standard, unlabeled uridine (e.g., 10 mM).[23] This "chase" prevents further incorporation of 5-BrU, meaning only the cohort of RNA synthesized during the pulse remains labeled.

-

Time-Course Collection: Harvest cells at multiple time points after the start of the chase (e.g., 0, 2, 4, 8, 12 hours). The t=0 time point represents the initial amount of labeled RNA.

-

Isolation of Labeled RNA: For each time point, isolate total RNA. Perform an immunoprecipitation using an antibody specific for BrdU/BrU to capture only the labeled RNA synthesized during the pulse.[23]

-

Quantification: Prepare RNA-seq libraries from the immunoprecipitated RNA from each time point.

-

Data Analysis and Half-Life Calculation:

-

After sequencing, quantify the abundance of each transcript at every time point.

-

For each gene, plot the normalized abundance of its labeled RNA against time.

-

Fit the data to a first-order exponential decay curve (ln(Nt/N₀) = -kt). The slope of this line (k) is the decay rate constant.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.

-

Table 2: Example Data from a Pulse-Chase Experiment

| Gene ID | Condition | Half-Life (hours) | Cm Sites Detected | Interpretation |

| GENE-A | Wild-Type | 8.5 | 3 | Stable transcript with multiple Cm modifications. |

| GENE-A | FBL Knockdown | 3.2 | 0 | Loss of Cm leads to a significant decrease in transcript stability. |

| GENE-B | Wild-Type | 2.1 | 0 | Inherently unstable transcript lacking Cm. |

| GENE-B | FBL Knockdown | 2.3 | 0 | Stability is unaffected by FBL knockdown, confirming its Cm-independent decay. |

Chapter 5: Pathophysiological Roles and Therapeutic Implications

The dysregulation of Cm modification is increasingly linked to human disease, making the enzymes and pathways involved attractive targets for therapeutic development.

-

Neurological Disorders: As established, mutations in FTSJ1 that abolish tRNA methylation cause X-linked intellectual disability, demonstrating the critical role of Cm in brain development and function.[12][14]

-

Cancer: The methyltransferase FBL is frequently overexpressed in cancers. This leads to increased 2'-O-methylation and stability of mRNAs that encode oncogenes and other proteins driving tumor growth, making FBL a potential therapeutic target.[10][11]

-

Infectious Disease: Many viruses, including SARS-CoV-2, utilize 2'-O-methylation on their RNA genomes to mimic host RNA and evade detection by the innate immune system.[2] Conversely, nucleoside analogs like 2'-O-methylcytidine itself have been developed as inhibitors of viral RNA polymerases, demonstrating direct therapeutic potential.[25][26][27]

Conclusion and Future Directions

2'-O-methylcytidine is a subtle yet powerful modification that stands as a guardian of RNA integrity. By chemically reinforcing the RNA backbone, it provides a fundamental mechanism for enhancing stability and controlling the lifespan of transcripts. Its influence, however, is not monolithic; Cm can both increase the abundance of an RNA template while simultaneously fine-tuning its translational output. The ongoing development of advanced detection methods like nanopore sequencing promises to further resolve the dynamics and stoichiometry of Cm across the transcriptome.[1][2] Understanding the intricate interplay between Cm writers, their RNA targets, and the cellular machinery will continue to open new avenues for diagnosing and treating a wide range of human diseases.

References

-

Kristine Freude, Kirsten Hoffmann, Lars-Riff Jensen, et al. (2004). Mutations in the FTSJ1 gene coding for a novel S-adenosylmethionine-binding protein cause nonsyndromic X-linked mental retardation. Am J Hum Genet. Available at: [Link]

-

Angelova, M., Dimitrova, D. G., & Lejeune, F. (2023). The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance. Life Science Alliance. Available at: [Link]

-

Li, Z., et al. (2020). Intellectual disability-associated gene ftsj1 is responsible for 2'-O-methylation of specific tRNAs. EMBO Rep. Available at: [Link]

-

AllGenetics. MeRIP-seq service. Available at: [Link]

-

Illumina. MeRIP-Seq/m6A-seq. Available at: [Link]

-

CD BioSciences. RNA Immunoprecipitation Sequencing (RIP-seq) Service - MeRIP-Seq Service. Available at: [Link]

-

Angelova, M., et al. (2022). The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance. bioRxiv. Available at: [Link]

-

CD Genomics. MeRIP-seq for Detecting RNA methylation: An Overview. Available at: [Link]

-

Choi, J., et al. (2018). 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nat Struct Mol Biol. Available at: [Link]

-

Wikipedia. Pulse-chase analysis. Available at: [Link]

-

Shi, Z., et al. (2021). Ftsj1/FTSJ1 is responsible for 2′-O-methylation of a subgroup of tRNAs at position 32 and/or 34 in mouse and human. ResearchGate. Available at: [Link]

-

Chia, B. S., et al. (2021). Global SLAM-Seq for accurate mRNA decay determination and identification of NMD targets. bioRxiv. Available at: [Link]

-

Arraystar. RNA Modification Sequencing – m6A/m5C/m1A/ac4C/m7G/Ψ. Available at: [Link]

-

CD Genomics. What Is 2'-O-Methylation and How to Detect It. Available at: [Link]

-

Li, Y., et al. (2024). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. PMC - NIH. Available at: [Link]

-

Li, P., et al. (2025). Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging. PMC. Available at: [Link]

-

Yu, Y. T., & Terns, M. P. (2015). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. PMC - NIH. Available at: [Link]

-

Choi, J., et al. (2018). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. PMC. Available at: [Link]

-

Wozniak, T., et al. (2024). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. MDPI. Available at: [Link]

-

ResearchGate. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation. Available at: [Link]

-

Li, Y., et al. (2024). 2'-O-methylation at internal sites on mRNA promotes mRNA stability. PubMed. Available at: [Link]

-

Hengesbach, M., & Gershon, P. D. (2004). Mechanism of RNA 2'-O-Methylation: Evidence that the Catalytic Lysine Acts To Steer Rather than Deprotonate the Target Nucleophile. Biochemistry. Available at: [Link]

-

Haag, S., et al. (2015). NSUN6 is a human RNA methyltransferase that catalyzes formation of m5C72 in specific tRNAs. PMC. Available at: [Link]

-

Dolken, L., et al. (2013). Coordinated regulation of synthesis and stability of RNA during the acute TNF-induced proinflammatory response. PNAS. Available at: [Link]

-

Yu, Y. T., Shu, M. D., & Steitz, J. A. (1997). A new method for detecting sites of 2'-O-methylation in RNA molecules. PubMed - NIH. Available at: [Link]

-

Wikipedia. 2'-O-methylation. Available at: [Link]

-

Amerigo Scientific. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA. Available at: [Link]

-

Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation. Available at: [Link]

-

Li, P., et al. (2025). Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging. Frontiers. Available at: [Link]

-

Dai, Q., et al. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision. PMC - NIH. Available at: [Link]

-

Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. MDPI. Available at: [Link]

-

ResearchGate. Widespread NSUN2 and NSUN6-dependent m⁵C methylation. Available at: [Link]

-

ResearchGate. Identification of NSUN6 as an mRNA m 5 C methyltransferase. Available at: [Link]

-

Xing, Z., et al. (2021). SNORD80-guided 2'-O-methylation stabilizes the lncRNA GAS5 to regulate cellular stress responses. PNAS. Available at: [Link]

-

Singh, S. K., et al. (2024). RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination. PMC. Available at: [Link]

-

Baranwal, M., et al. (2025). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2′-OH. ACS Central Science. Available at: [Link]

-

Dai, Q., et al. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision. Nature Methods. Available at: [Link]

-

Dimitrova, D. G., et al. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. MDPI. Available at: [Link]

-

Dai, Q., et al. (2017). Nm-seq maps 2'-O-methylation sites in human mRNA with base precision. PubMed - NIH. Available at: [Link]

-

ResearchGate. Single-base resolution mapping of 2′-O-methylation sites by an exoribonuclease-enriched chemical method. Available at: [Link]

-

CD Genomics. 2'-O-Methylation Sequencing. Available at: [Link]

-

Rocha-Pereira, J., et al. (2013). The viral polymerase inhibitor 2'-C-methylcytidine inhibits Norwalk virus replication and protects against norovirus-induced diarrhea and mortality in a mouse model. PubMed. Available at: [Link]

Sources

- 1. the-innovation.org [the-innovation.org]

- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 3. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions [mdpi.com]

- 4. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 5. Exploring Nm: A Comprehensive Study of 2′-O-Methylation in RNA - Amerigo Scientific [amerigoscientific.com]

- 6. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene - FTSJ1 [maayanlab.cloud]

- 13. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance | Life Science Alliance [life-science-alliance.org]

- 14. Intellectual disability-associated gene ftsj1 is responsible for 2'-O-methylation of specific tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision | Springer Nature Experiments [experiments.springernature.com]

- 20. Nm-seq maps 2'-O-methylation sites in human mRNA with base precision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pnas.org [pnas.org]

- 25. medchemexpress.com [medchemexpress.com]

- 26. caymanchem.com [caymanchem.com]

- 27. medchemexpress.com [medchemexpress.com]

The Mechanistic and Functional Landscape of 2'-O-Methylcytidine (Cm) in tRNA and rRNA

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Epitranscriptomics has unveiled over 160 distinct post-transcriptional RNA modifications that govern gene expression. Among these, 2'-O-methylation (Nm) is one of the most ubiquitous, occurring on all four canonical nucleotides. Specifically, 2'-O-methylcytidine (Cm) plays a profound role in shaping the structural and functional integrity of ribosomal RNA (rRNA) and transfer RNA (tRNA). This whitepaper provides an in-depth mechanistic analysis of Cm, exploring its biogenesis, its impact on translational fidelity, and the state-of-the-art analytical workflows—RiboMethSeq and LC-MS/MS—required for its precise quantification.

Mechanistic Causality of 2'-O-Methylcytidine (Cm)

At the molecular biophysics level, the addition of a methyl group to the 2'-hydroxyl of the cytidine ribose ring fundamentally alters RNA architecture. The bulky 2'-O-methyl group introduces steric hindrance that clashes with the 3'-phosphate when the ribose is in the C2'-endo conformation. This steric repulsion forces the ribose ring to adopt a rigid C3'-endo sugar pucker, which is the hallmark of the thermodynamically stable A-form RNA helix[1]. Furthermore, the absence of a free 2'-hydroxyl group abolishes the RNA's susceptibility to nucleophilic attack, granting immense resistance to hydrolytic cleavage and RNase degradation[2][3].

Functional Impact in Ribosomal RNA (rRNA)

In rRNA, Cm modifications are not randomly distributed; they are strategically clustered around highly functional domains such as the decoding center and intersubunit bridges[3]. The biogenesis of rRNA Cm is guided by Box C/D small nucleolar RNAs (snoRNAs), which base-pair with the target sequence and recruit the methyltransferase Fibrillarin (FBL) to catalyze the modification[3][4].

-

Ribosome Dynamics and Translation Fidelity: Recent structural probing and RiboMethSeq analyses reveal that rRNA 2'-O-methylation directly controls the inherent dynamics of ribosomal subunits. Hypomethylated ribosomes (lacking specific Cm and other Nm marks) exhibit severe translational fidelity defects, including elevated rates of frameshifting and near-cognate start codon selection[5][6].

-

Ligand Binding: The rigidification provided by Cm alters the binding affinity of critical translation factors, such as eIF1, directly linking rRNA modification plasticity to the regulation of cellular translation[5].

Functional Impact in Transfer RNA (tRNA)

In tRNA, Cm is installed by standalone, site-specific methyltransferases rather than snoRNPs. The primary role of tRNA Cm is to optimize the kinetics and accuracy of protein synthesis[7].

-

Position 32 (Anticodon Loop): Catalyzed by the enzyme TrmJ, Cm32 stabilizes the anticodon loop's architecture, ensuring optimal presentation of the anticodon to the mRNA[8][9][10].

-

Position 34 (Wobble Base): Catalyzed by TrmL, Cm34 restricts the conformational flexibility of the wobble base, strictly regulating wobble base pairing and preventing the misincorporation of amino acids[7][10].

-

Position 56 (T-loop): Catalyzed by Trm56, Cm56 reinforces the interaction between the T-loop and D-loop, stabilizing the global L-shaped tertiary structure of the tRNA[10].

Logical flow of 2'-O-methylcytidine biogenesis and its functional impact on rRNA and tRNA.

Quantitative Summary of Cm Functions

| RNA Type | Position / Region | Modifying Enzyme | Primary Structural/Functional Consequence |

| rRNA | Decoding Center / Domain I & II | Fibrillarin (FBL) + Box C/D snoRNA | Modulates ribosome dynamics; prevents frameshifting; regulates eIF1 binding[3][5]. |

| tRNA | Position 32 (Anticodon loop) | TrmJ | Stabilizes C3'-endo conformation; optimizes codon-anticodon interaction[8][9]. |

| tRNA | Position 34 (Wobble base) | TrmL | Restricts wobble base pairing; prevents mistranslation[7][10]. |

| tRNA | Position 56 (T-loop) | Trm56 | Enhances thermodynamic stability of the L-shaped tertiary structure[10]. |

Analytical Workflows: Self-Validating Systems for Cm Detection

Mapping and quantifying Cm requires exploiting its unique chemical properties. We detail two gold-standard approaches: RiboMethSeq for high-throughput mapping and LC-MS/MS for absolute quantification.

Workflow 1: RiboMethSeq (High-Throughput Mapping)

Causality: Alkaline conditions typically cause the 2'-OH group of RNA to nucleophilically attack the adjacent 3'-phosphodiester bond, cleaving the RNA backbone. However, the presence of a 2'-O-methyl group chemically blocks this attack. Consequently, the phosphodiester bond immediately 3' to the Cm residue is protected. When sequenced, this protection manifests as a distinct gap in the 5'/3'-end coverage profile, allowing for precise, single-nucleotide resolution mapping[2][11].

Step-by-step RiboMethSeq workflow for mapping 2'-O-methylcytidine in RNA.

Protocol: RiboMethSeq for tRNA/rRNA [12][13]

-

RNA Isolation & Preparation: Extract total RNA using a standard phenol-chloroform method. For tRNA analysis, perform size-exclusion chromatography to enrich the small RNA fraction (<200 nt).

-

Alkaline Fragmentation: Incubate 100-500 ng of RNA in a bicarbonate buffer (pH 9.2) at 95°C for 10-15 minutes. This induces random cleavage at unmodified residues while Cm sites remain intact.

-

End Repair: Treat the fragmented RNA with T4 Polynucleotide Kinase (PNK) to remove 2',3'-cyclic phosphates and generate 5'-phosphate and 3'-OH termini required for ligation.

-

Adapter Ligation & cDNA Synthesis: Ligate 3' and 5' adapters using T4 RNA Ligase. Perform reverse transcription to generate cDNA.

-

Library Amplification & Sequencing: Amplify the cDNA via PCR. Sequence the library on an Illumina platform (e.g., HiSeq or NovaSeq) in single-read or paired-end mode.

-

Bioinformatic Analysis: Map reads to the reference genome. Calculate the "MethScore" (a ratio of read ends at a specific position compared to neighboring positions). A high MethScore indicates strong protection and thus high Cm stoichiometry.

Workflow 2: LC-MS/MS (Absolute Quantification)

Causality: Mass spectrometry response factors fluctuate due to ion suppression and instrument variance. To achieve absolute quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS) is utilized. By growing bacteria in 13C-glucose, all RNA nucleosides become heavy-isotope labeled. Spiking this SIL-IS into the sample before enzymatic hydrolysis ensures that both the endogenous (light) Cm and the standard (heavy) Cm undergo identical extraction and ionization efficiencies. The light-to-heavy signal ratio provides a self-validating metric that eliminates technical artifacts[14][15].

Protocol: LC-MS/MS Quantification of Cm [14][16]

-

SIL-IS Generation: Culture Escherichia coli in minimal media containing 13C-glucose as the sole carbon source. Extract total RNA to serve as the heavy isotope standard.

-

Sample Spiking: Spike exactly 10% (by volume) of the SIL-IS into the purified biological RNA sample.

-

Enzymatic Hydrolysis: Digest the RNA mixture into single nucleosides using a cocktail of Nuclease P1, Phosphodiesterase I, and Shrimp Alkaline Phosphatase (SAP) in an ammonium acetate buffer (pH 5.5 to 8.0, depending on enzyme optima) at 37°C for 2 hours.

-

Filtration: Remove the digestion enzymes using a 10 kDa molecular weight cut-off (MWCO) filter to prevent column clogging.

-

Chromatographic Separation: Inject the hydrolysate onto a reversed-phase C18 column. Use a mobile phase gradient of aqueous ammonium acetate and acetonitrile to separate the nucleosides. Cm typically elutes between Uridine (U) and Guanosine (G).

-

Tandem Mass Spectrometry (MS/MS): Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for light Cm (e.g., [M+H]+ 258.1 -> 112.0) and heavy 13C-Cm.

-

Data Analysis: Calculate the absolute quantity of Cm by plotting the ratio of the light Cm peak area to the heavy 13C-Cm peak area against an external calibration curve.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Plant ribosomes as a score to fathom the melody of 2’-O-methylation across evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ribosomal RNA 2’-O-methylations regulate translation by impacting ribosome dynamics | bioRxiv [biorxiv.org]

- 6. ENA Browser [ebi.ac.uk]

- 7. Frontiers | Methylated nucleosides in tRNA and tRNA methyltransferases [frontiersin.org]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches - Amerigo Scientific [amerigoscientific.com]

- 12. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2'-O-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Mark: A Technical Guide to the Natural Occurrence of 5'-Cytidylic Acid, 2'-O-Methyl-

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and functional significance of 5'-Cytidylic acid, 2'-O-methyl- (2'-O-methylcytidine-5'-monophosphate, pCm), a widespread post-transcriptional RNA modification. We delve into the enzymatic machinery responsible for its synthesis in various RNA species, including ribosomal RNA (rRNA) and transfer RNA (tRNA). This guide details its distribution and abundance across different organisms and tissues, supported by quantitative data. Furthermore, we explore the critical roles of 2'-O-methylcytidine in fundamental biological processes such as translation, RNA stability, and the innate immune response. Methodological insights are provided through detailed protocols for the detection and quantification of this modification, equipping researchers with the practical knowledge to investigate its role in health and disease.

Introduction: The Epitranscriptomic Landscape of 2'-O-Methylation

The central dogma of molecular biology, while foundational, is elegantly embellished by a vast array of chemical modifications to RNA, collectively termed the "epitranscriptome." These modifications dramatically expand the functional capacity of RNA molecules beyond their primary sequence. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most prevalent and conserved, occurring on all four ribonucleotides (A, U, G, and C) in a wide range of RNA types.[1] This modification, including the specific focus of this guide, 2'-O-methylcytidine (Cm), is not merely a decorative mark but a critical regulator of RNA structure, stability, and function.[1][2]

The presence of a methyl group at the 2' position of the ribose sugar enhances the hydrophobicity of the RNA molecule and sterically hinders nuclease activity, thereby increasing its stability and resistance to degradation.[2] From a structural perspective, 2'-O-methylation favors the C3'-endo conformation of the ribose, which is characteristic of A-form RNA helices, thus stabilizing RNA duplexes. Dysregulation of 2'-O-methylation has been implicated in a variety of human diseases, including cancer, developmental disorders, and neurological conditions, highlighting its importance in maintaining cellular homeostasis.[1]

This guide will provide an in-depth exploration of the natural occurrence of 5'-Cytidylic acid, 2'-O-methyl-, offering a technical resource for researchers investigating the epitranscriptome and its role in biology and medicine.

The Biosynthesis of 2'-O-Methylcytidine: A Tale of Two Mechanisms

The synthesis of 2'-O-methylcytidine is a post-transcriptional event catalyzed by a class of enzymes known as 2'-O-methyltransferases. The mechanism of methylation is context-dependent, primarily differing between ribosomal/small nuclear RNAs and transfer RNAs.

snoRNA-Guided Methylation in rRNA and snRNA

In eukaryotes, the vast majority of 2'-O-methylations in ribosomal RNA (rRNA) and small nuclear RNA (snRNA) are directed by C/D box small nucleolar RNAs (snoRNAs).[3][4] These snoRNAs are part of a ribonucleoprotein complex (snoRNP) that includes the core methyltransferase enzyme, Fibrillarin (FBL).[1] The snoRNA acts as a guide, using an antisense element to specifically base-pair with the target RNA, thereby positioning Fibrillarin to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl of the target nucleotide.[3][5] The methylation site is typically located five nucleotides upstream of the D or D' box motif within the snoRNA.[5] While many C/D box snoRNAs have been identified, and their targets in rRNA are generally known, the specific snoRNAs responsible for cytidine methylation are part of this larger family of guide RNAs. For instance, in yeast, snR4 and snR45, which are box C/D snoRNAs, have been shown to guide the acetylation of specific cytosines in 18S rRNA by the acetyltransferase Kre33, demonstrating the diverse enzymatic cargo these guide RNAs can carry.[6]

Stand-Alone Methyltransferases for tRNA

In contrast to the snoRNA-guided mechanism, 2'-O-methylation in transfer RNA (tRNA) is typically carried out by stand-alone methyltransferases. In humans, the FTSJ1 (FtsJ RNA methyltransferase homolog 1), also known as TRM7, is responsible for the 2'-O-methylation of cytidine at position 32 (Cm32) and other nucleotides at position 34 in the anticodon loop of specific tRNAs.[7] The absence of these modifications due to mutations in FTSJ1 has been linked to non-syndromic X-linked intellectual disability.[8][9] In archaea, a homolog of the bacterial TrmJ enzyme has been identified to catalyze the 2'-O-methylation of cytidine at position 32 of tRNA.[10]

Natural Distribution and Abundance

2'-O-methylcytidine is a widespread modification found in the RNA of organisms from all domains of life. Its abundance, however, varies significantly depending on the organism, tissue type, and the specific RNA molecule. Quantitative analysis, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided valuable insights into its distribution.

A related modification, 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm), has also been identified and quantified in various organisms. The table below summarizes the abundance of Cm and hm5Cm in different biological samples.

| Organism/Cell Line | Tissue/RNA Type | Modification | Abundance (per 100 cytidines or ppm) | Reference |

| Mus musculus (Mouse) | Pancreas (Total RNA) | Cm | 0.66 per 100 cytidines | [11] |

| Mus musculus (Mouse) | Spleen (Total RNA) | Cm | 0.68 per 100 cytidines | [11] |

| Mus musculus (Mouse) | Heart (Total RNA) | Cm | 0.62 per 100 cytidines | [11] |

| Mus musculus (Mouse) | Brain (Total RNA) | Cm | 0.66 per 100 cytidines | [11] |

| Human (HEK293T cells) | Total RNA | Cm | ~0.56 per 100 cytidines | [11] |

| Human (HEK293T cells) | mRNA | Cm | 0.086 per 100 cytidines | [11] |

| Human (HeLa cells) | Total RNA | Cm | 0.57 per 100 cytidines | [11] |

| Caenorhabditis elegans | Total RNA | hm5Cm | 30 ppm | [12] |

| Drosophila melanogaster | Total RNA | hm5Cm | Detectable levels | [12] |

| Human (HEK293T cells) | Total RNA | hm5Cm | Comparable to hm5C | [12] |

| Mus musculus (Mouse) | Brain (Total RNA) | hm5Cm | Comparable to hm5C | [12] |

Functional Roles of 2'-O-Methylcytidine

The strategic placement of 2'-O-methylcytidine within RNA molecules has profound functional consequences, influencing a range of cellular processes.

Enhancing Translational Fidelity and Efficiency

In tRNA, the 2'-O-methylation of cytidine at the wobble position (position 34) or the adjacent position 32 of the anticodon loop is crucial for accurate and efficient translation. The modification at the first position of the anticodon (wobble position) can influence codon-anticodon pairing. Specifically, 2'-O-methylcytidine at this position has been shown to increase the efficiency of reading G-ending codons.[13][14] The lack of 2'-O-methylation at C32 in yeast tRNAPhe, due to the deletion of the Trm7 enzyme, leads to poor growth and activation of the general amino acid control pathway, indicating a critical role in maintaining translational fidelity.[8][9]

Modulating Ribosome Function

Within the ribosome, 2'-O-methylations are clustered in functionally important regions, such as the peptidyl transferase center and the decoding center.[4] These modifications are thought to fine-tune the structure and dynamics of the ribosome, thereby influencing protein synthesis.[3] Alterations in the 2'-O-methylation patterns of rRNA can lead to changes in ribosome conformation and have been linked to the selective translation of specific mRNAs.[2]

Ensuring RNA Stability and Integrity

As with other 2'-O-methylated nucleotides, 2'-O-methylcytidine contributes to the overall stability of RNA molecules. The methyl group protects the phosphodiester backbone from both enzymatic and alkaline hydrolysis, thereby increasing the half-life of the RNA.[2] This is particularly important for stable non-coding RNAs like rRNA and tRNA, which need to function over extended periods.

Role in Innate Immunity

The 2'-O-methylation of the 5' cap structure of messenger RNA (mRNA) in higher eukaryotes serves as a molecular signature to distinguish "self" from "non-self" RNA. Viral RNAs often lack this modification, allowing them to be recognized by the host's innate immune system. The presence of 2'-O-methylation helps the host's own mRNA to evade this immune surveillance.[2]

Methodologies for Detection and Quantification

The study of 2'-O-methylcytidine relies on sensitive and specific analytical techniques to detect and quantify its presence in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the absolute quantification of RNA modifications.[15] This method involves the enzymatic digestion of total RNA into individual nucleosides, followed by their separation using liquid chromatography and detection by a tandem mass spectrometer. By using stable isotope-labeled internal standards, this technique provides high accuracy and sensitivity.[11]

-

RNA Isolation and Digestion:

-

Isolate total RNA from cells or tissues using a standard protocol (e.g., Trizol extraction).

-

To 1-5 µg of purified RNA, add 1 µL of nuclease P1 (1 U/µL) in 10 mM ammonium acetate (pH 5.3). Incubate at 42°C for 2 hours.

-

Add 1 µL of bacterial alkaline phosphatase (1 U/µL) and incubate at 37°C for an additional 2 hours.

-

Centrifuge the sample at 10,000 x g for 5 minutes and collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column. The mobile phases can consist of 5 mM ammonium acetate in water (A) and acetonitrile (B). A typical gradient would be a linear increase from 0% to 20% B over 20 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific mass transitions for 2'-O-methylcytidine are m/z 258.1 → 112.1.

-

RNase H-Based Methods

These methods exploit the property of RNase H, an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid. A chimeric probe containing a stretch of DNA flanked by 2'-O-methylated RNA is used to hybridize to the target RNA. The presence of a 2'-O-methyl group on the target RNA at the cleavage site inhibits RNase H activity. The extent of cleavage can be quantified by methods such as quantitative PCR (qPCR).

-

Probe Design: Design a chimeric probe with a central DNA sequence complementary to the target RNA, positioning the potential 2'-O-methylcytidine site at the junction of the RNA-DNA hybrid.

-

Hybridization: Anneal the chimeric probe to the target RNA.

-

RNase H Treatment: Incubate the RNA-probe hybrid with RNase H. The enzyme will cleave the RNA only if the target cytidine is not 2'-O-methylated.

-

Reverse Transcription and qPCR: Perform reverse transcription on the treated and untreated RNA samples, followed by qPCR using primers that flank the cleavage site. The difference in Ct values between the treated and untreated samples is used to quantify the percentage of methylation.[16]

Conclusion and Future Perspectives

5'-Cytidylic acid, 2'-O-methyl- is a fundamental and widespread modification of RNA with profound implications for gene expression and cellular function. Its biosynthesis is a tightly regulated process, and its presence is critical for the stability and function of key RNA molecules like rRNA and tRNA. The development of sensitive analytical methods has enabled a deeper understanding of its distribution and abundance, paving the way for investigating its role in various diseases.

Future research will likely focus on elucidating the complete "2'-O-methylome" of different organisms and cell types under various physiological and pathological conditions. A key challenge will be to identify the specific C/D box snoRNAs responsible for guiding cytidine methylation at every site in the transcriptome. Furthermore, unraveling the precise molecular mechanisms by which 2'-O-methylcytidine modulates protein-RNA interactions and enzymatic activities will be crucial. As our understanding of the epitranscriptome grows, so too will the potential to target the enzymes involved in 2'-O-methylation for therapeutic interventions in a range of human diseases.

References

- Birkedal, U., et al. (2015). RiboMeth-seq: a high-throughput method for deep sequencing-based analysis of 2'-O-methylation of RNA.

- Sharma, S., et al. (2017).

- BenchChem. (2025). Application Note and Protocol for the Detection of 2'-O-Methylguanosine using RNase H-based Assays. BenchChem.

- Chen, K., et al. (2015). Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method. Analytical Chemistry, 87(21), 11084-11091.

- Guy, M. P., & Phizicky, E. M. (2018).

- Han, L., et al. (2018).

- Huber, S. M., et al. (2017). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Journal of the American Chemical Society, 139(4), 1766-1769.

- Li, X., et al. (2019). The large repertoire of 2'-O-methylation guided by C/D snoRNAs on Trypanosoma brucei rRNA. RNA, 25(11), 1549-1563.

- Piekna-Przybylska, D., et al. (2024). Variable rRNA 2'-O-methylation fine-tunes ribosome function in Saccharomyces cerevisiae. bioRxiv.

- Ito, S., et al. (2022).

- CD Genomics. (n.d.).

- Kellner, S., et al. (2014). Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Nucleic Acids Research, 42(18), e142.

- Erales, J., & Marchand, V. (2018).

- Song, F., et al. (2013).

- Falaleeva, M., & Stamm, S. (2013). C/D-box snoRNAs form methylating and non-methylating ribonucleoprotein complexes: Old dogs show new tricks. Bioessays, 35(12), 1046-1055.

- Kiss, T. (2019). Small, Smaller, Smallest: Minimal Structural Requirements for a Fully Functional Box C/D Modification Guide RNA. International Journal of Molecular Sciences, 20(18), 4385.

- Satoh, A., et al. (2000).

- Huang, C., et al. (2016).

- Huber, S. M., et al. (2017). 2'-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. ACS Central Science, 3(1), 108-115.

- Guy, M. P., & Phizicky, E. M. (2022). Identification of a Trm732 Motif Required for 2′-O-methylation of the tRNA Anticodon Loop by Trm7. ACS Omega, 7(16), 14193-14203.

- Helm, M., & Motorin, Y. (2017). LC-MS Analysis of Methylated RNA. In RNA Methylation (pp. 1-22). Humana Press, New York, NY.

- Dai, Q., et al. (2017). Direct and site-specific quantification of RNA 2′-O-methylation by PCR with an engineered DNA polymerase.

- Satoh, A., et al. (2000).

- Liu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation.

- Wu, Y., et al. (2022).

- Huber, S. M., et al. (2017). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA.

- CD BioSciences. (n.d.).

- Cheng, M. Y., et al. (2021). Novel dual methylation of cytidines in the RNA of mammals. Chemical Science, 12(23), 8096-8103.

- He, C. (2021). Assessing 2′-O-Methylation of mRNA Using Quantitative PCR. In Methods in Molecular Biology (Vol. 2298, pp. 139-147). Humana, New York, NY.

Sources

- 1. the-innovation.org [the-innovation.org]

- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 3. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C/D-box snoRNAs form methylating and non-methylating ribonucleoprotein complexes: Old dogs show new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specialized box C/D snoRNPs act as antisense guides to target RNA base acetylation | PLOS Genetics [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lack of 2'-O-methylation in the tRNA anticodon loop of two phylogenetically distant yeast species activates the general amino acid control pathway | PLOS Genetics [journals.plos.org]

- 9. Lack of 2'-O-methylation in the tRNA anticodon loop of two phylogenetically distant yeast species activates the general amino acid control pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of anticodon 2'-O-methylations on tRNA codon recognition in an Escherichia coli cell-free translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of anticodon 2'-O-methylations on tRNA codon recognition in an Escherichia coli cell-free translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]

- 16. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic synthesis of 2'-O-methylcytidine in vivo

An In-Depth Technical Guide to the Enzymatic Synthesis of 2'-O-Methylcytidine in vivo

Introduction

2'-O-methylcytidine (Cm) is a naturally occurring modified nucleoside, a component of RNA that plays a critical role in a variety of biological processes. The 2'-O-methylation of ribonucleosides within RNA molecules is known to enhance their stability and modulate interactions with proteins. In the burgeoning field of mRNA therapeutics and vaccines, the inclusion of modified nucleosides like 2'-O-methylcytidine is a key strategy to increase the stability of mRNA molecules and reduce their immunogenicity, thereby improving the efficacy and safety of these novel drugs.[][2][3]

Traditionally, 2'-O-methylcytidine and other modified nucleosides are produced through complex and often costly chemical synthesis routes. The development of a robust and scalable in vivo enzymatic synthesis platform offers a promising, more sustainable alternative. This guide provides a comprehensive technical overview and a practical roadmap for researchers and drug development professionals on the design and implementation of a microbial cell factory for the production of 2'-O-methylcytidine. We will delve into the core enzymology, metabolic engineering strategies, and detailed experimental protocols required to achieve this goal.

Part 1: The Core Biochemistry of 2'-O-Methylcytidine Synthesis

The in vivo synthesis of 2'-O-methylcytidine is a two-part biochemical challenge: first, ensuring a plentiful supply of the precursor molecule, cytidine, and the methyl donor, S-adenosylmethionine (SAM); and second, efficiently catalyzing the transfer of a methyl group from SAM to the 2'-hydroxyl group of cytidine.

The Enzymatic Reaction

The central reaction is the methylation of cytidine, catalyzed by a suitable methyltransferase. The enzyme utilizes S-adenosylmethionine as the methyl donor, which is converted to S-adenosylhomocysteine (SAH) upon donating its methyl group.

Key Enzymes: The Methyltransferases

While a variety of RNA methyltransferases exist in nature, for the purpose of producing free 2'-O-methylcytidine, a key consideration is the enzyme's ability to act on a free nucleoside rather than a nucleoside within a polymer. However, many RNA methyltransferases exhibit a degree of substrate promiscuity.

Fibrillarin (FBL): A Prime Candidate

Fibrillarin is a highly conserved protein and one of the most abundant 2'-O-methyltransferases.[4] In eukaryotic cells, it is a core component of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex, which guides the site-specific 2'-O-methylation of ribosomal RNA (rRNA). While its native function is RNA-guided, the catalytic domain of fibrillarin can be harnessed for our purposes. For heterologous expression in a microbial host, the human FBL gene is a good starting point due to its well-characterized nature.

The Precursors: Cytidine and S-Adenosylmethionine (SAM)

A successful in vivo synthesis strategy is critically dependent on the high-level intracellular availability of both cytidine and SAM. Standard laboratory microorganisms do not naturally overproduce these compounds, necessitating significant metabolic engineering efforts to redirect cellular resources towards their synthesis.

Part 2: Designing a Microbial Cell Factory

The core of our strategy is the creation of a microbial "cell factory" that is genetically programmed to overproduce 2'-O-methylcytidine. This involves the strategic overexpression of key biosynthetic enzymes and the deletion of genes that code for enzymes in competing or degradative pathways.

Host Selection: E. coli vs. Bacillus subtilis

Both Escherichia coli and Bacillus subtilis are excellent candidates for metabolic engineering. E. coli is arguably the most well-understood and easily engineered microorganism, with a vast array of genetic tools available.[5][6][7] B. subtilis is also well-characterized and is generally recognized as safe (GRAS), which can be an advantage for industrial applications. It is also known to be a robust producer of nucleosides.[8][9][10][11] This guide will primarily focus on strategies applicable to E. coli, though the principles are readily transferable to B. subtilis.